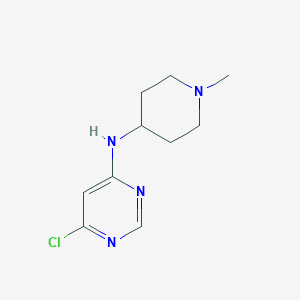

6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

Vue d'ensemble

Description

“6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine” is a compound that belongs to the class of pyrimidinamines . It is a key structural component of a variety of important biological molecules . A large number of pyrimidine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer .

Molecular Structure Analysis

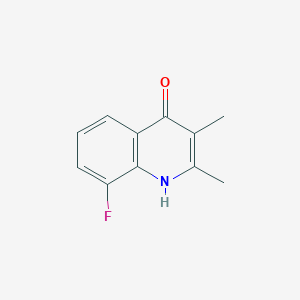

The molecular structure of “this compound” is characterized by a monoclinic crystal structure . The asymmetric unit of the title crystal structure is shown in the figure . Tables 1 and 2 contain details on crystal structure and measurement conditions and a list of the atoms including atomic coordinates and displacement parameters .Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of stable betainic pyrimidinaminides, including derivatives related to the target compound, have been explored. These compounds are formed through nucleophilic substitution reactions, showcasing the versatility of pyrimidin-4-amine derivatives in heterocyclic chemistry (Schmidt, 2002).

Biological Activity

A series of 2-aminopyrimidines, incorporating the core structure of the target compound, was synthesized as ligands for the histamine H4 receptor. These compounds were optimized for potency, leading to potential anti-inflammatory and antinociceptive activities, highlighting the therapeutic potential of such derivatives (Altenbach et al., 2008).

The antimicrobial and antifungal activities of pyrimidine salts with chloranilic and picric acids were evaluated, indicating the role of pyrimidine derivatives in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).

Structural Studies

- Crystal structure and DFT studies on derivatives of pyrimidin-2-amine have been conducted to understand the molecular conformation and hydrogen bonding patterns. Such studies are crucial for designing compounds with enhanced biological activities (Murugavel et al., 2014).

Antifungal and Antibacterial Applications

Research into the pesticidal activities of thiazole derivatives that include the pyrimidin-4-amine moiety has shown strong larvicidal and fungicidal activities, offering insights into the development of new pesticides (Choi et al., 2015).

The degradation of chlorimuron-ethyl by Aspergillus niger, involving a derivative similar to the target compound, demonstrates the environmental and biotechnological significance of these compounds in bioremediation efforts (Sharma et al., 2012).

Mécanisme D'action

Mode of Action

6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine interacts with its targets by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP, the main source of energy for cells. This disruption can lead to cell death, making this compound effective as a fungicide .

Biochemical Pathways

The affected pathway is the electron transport chain in the mitochondria. By inhibiting mitochondrial complex I, this compound disrupts the normal flow of electrons, which leads to a decrease in the proton gradient across the mitochondrial membrane. This decrease in the proton gradient disrupts the production of ATP through oxidative phosphorylation, leading to a lack of energy for the cell and ultimately cell death .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the electron transport chain and the subsequent decrease in ATP production. This lack of energy leads to cell death, making the compound effective as a fungicide .

Orientations Futures

The future directions for the study of “6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine” and related compounds could include further exploration of their biological activities and potential applications, particularly given their promising fungicidal activity . Additionally, the development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus in modern agricultural production .

Analyse Biochimique

Biochemical Properties

6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. . The compound acts as a potent inhibitor of PKB, thereby affecting the phosphorylation status of downstream targets involved in cell proliferation and apoptosis. Additionally, this compound forms hydrogen bonds with specific amino acid residues in the active site of PKB, leading to its inhibition .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound affects the expression of genes involved in cell cycle regulation, apoptosis, and metabolism, thereby altering cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of protein kinase B (PKB) through hydrogen bonds and hydrophobic interactions, leading to its inhibition . This inhibition prevents the phosphorylation of downstream targets, thereby affecting cell proliferation and survival. Additionally, this compound modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cell proliferation and induces apoptosis . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by transporters such as P-glycoprotein, which affects its intracellular concentration and distribution . Additionally, this compound binds to plasma proteins, influencing its bioavailability and distribution within tissues . These factors play a crucial role in determining the compound’s therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments or organelles . These modifications influence the compound’s activity and function, highlighting the importance of understanding its subcellular localization for therapeutic applications .

Propriétés

IUPAC Name |

6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-15-4-2-8(3-5-15)14-10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFYHKNOYWWMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

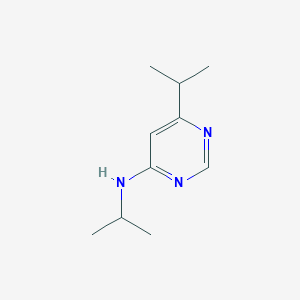

![N1-[6-(propan-2-yl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B1465655.png)

![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1465660.png)

![4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1465666.png)

![(Butan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1465672.png)

![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)